molecular formula C25H21NO3S B4848459 4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B4848459
M. Wt: 415.5 g/mol
InChI Key: HXLVGUKDHAKWBQ-OQKWZONESA-N
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Description

4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as MPT0B390, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MPT0B390 involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics in cancer cells. This disruption ultimately results in the inhibition of cancer cell growth and proliferation. MPT0B390 has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
MPT0B390 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. It has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain, which can improve cognitive function in patients with Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPT0B390 is its potent anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of MPT0B390 is its potential toxicity, which needs to be further evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research and development of MPT0B390. One potential direction is to further evaluate its therapeutic potential for various types of cancers, including lung, breast, and colon cancer. Another potential direction is to study its effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, future studies should focus on optimizing the synthesis method of MPT0B390 to improve its efficacy and reduce its toxicity.
In conclusion, MPT0B390 is a synthetic compound with potential therapeutic applications in the treatment of various types of cancers and neurological disorders. Its mechanism of action involves the inhibition of tubulin polymerization and acetylcholinesterase activity, leading to a decrease in tumor growth and an improvement in cognitive function. While it has shown promising results in preclinical studies, further research is needed to evaluate its efficacy and toxicity in clinical studies.

Scientific Research Applications

MPT0B390 has shown promising results in preclinical studies for the treatment of various types of cancers, including lung, breast, and colon cancer. It has been found to exhibit potent anti-proliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, MPT0B390 has shown potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-18-12-13-23(28-14-15-30-21-10-6-3-7-11-21)20(16-18)17-22-25(27)29-24(26-22)19-8-4-2-5-9-19/h2-13,16-17H,14-15H2,1H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLVGUKDHAKWBQ-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCSC2=CC=CC=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

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